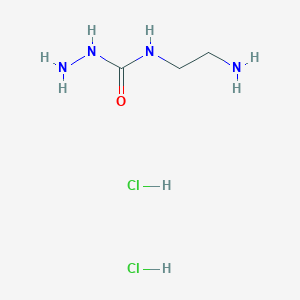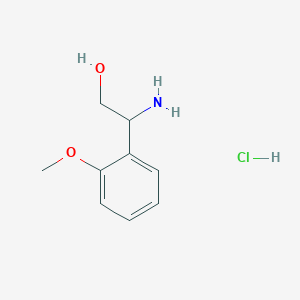![molecular formula C10H15BrN2O B1525130 2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol CAS No. 1220030-09-0](/img/structure/B1525130.png)
2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol
Descripción general
Descripción
2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol is a chemical compound with the molecular formula C12H18BrN3O It is characterized by the presence of a brominated pyridine ring and a propanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol typically involves the reaction of 5-bromo-4-methyl-2-pyridinamine with 2-methyl-1-propanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as an amino or hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the de-brominated compound.
Substitution: The major products depend on the substituent introduced, such as amino or hydroxyl derivatives.
Aplicaciones Científicas De Investigación
2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The propanol group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methylpyridine: A precursor in the synthesis of 2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol.
2-Amino-5-bromo-4-methylpyridine: Another brominated pyridine derivative with similar chemical properties.
5-Bromo-2-methoxypyridine: A compound with a methoxy group instead of a propanol group.
Uniqueness
This compound is unique due to the presence of both a brominated pyridine ring and a propanol group, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[(5-bromo-4-methylpyridin-2-yl)amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-4-9(12-5-8(7)11)13-10(2,3)6-14/h4-5,14H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBXDSULRSQZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



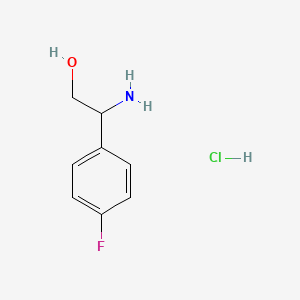
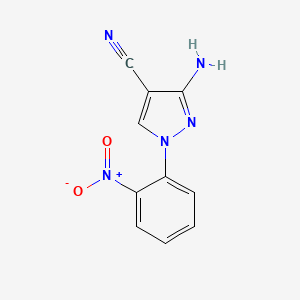
![2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid](/img/structure/B1525051.png)


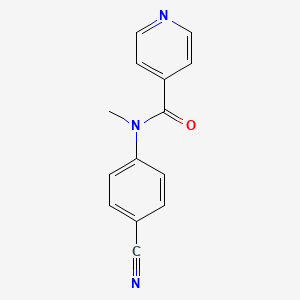
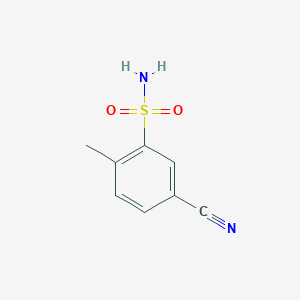
![Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid](/img/structure/B1525060.png)
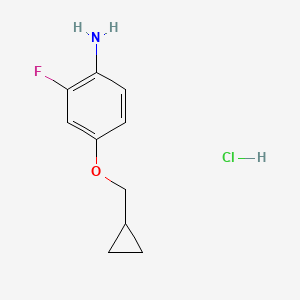

amino}acetic acid](/img/structure/B1525067.png)
